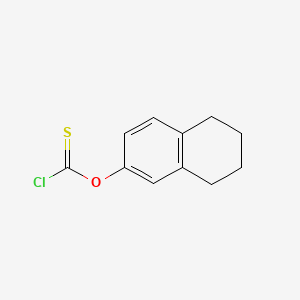

o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate

Description

Structure

3D Structure

Properties

IUPAC Name |

O-(5,6,7,8-tetrahydronaphthalen-2-yl) chloromethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClOS/c12-11(14)13-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEUMLCJUMABRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)OC(=S)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Analysis

Systematic Naming Conventions for o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformatenih.govbldpharm.comresearchgate.netnih.gov

According to IUPAC nomenclature, the systematic name for this compound is O-(5,6,7,8-tetrahydronaphthalen-2-yl) carbonochloridothioate . bldpharm.com Another acceptable systematic name is O-(5,6,7,8-tetrahydronaphthalen-2-yl) chloromethanethioate . These names precisely describe the molecular structure: a 5,6,7,8-tetrahydronaphthalen-2-ol moiety connected via its oxygen atom to a carbonochloridothioate group (-C(=S)Cl).

This nomenclature is derived from the parent compound, carbonochloridothioic acid (ClC(S)OH), where the hydroxyl proton is replaced by the 5,6,7,8-tetrahydronaphthalen-2-yl group.

Common and Historical Synonyms in Chemical Literaturenih.govbldpharm.comresearchgate.netnih.gov

In chemical catalogs and literature, this compound is frequently listed under several synonyms. These alternative names often arise from different naming conventions or are used for brevity. Common synonyms include:

O-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL) CHLORIDOTHIOCARBONATE lookchem.com

O-(5,6,7,8-Tetrahydro-2-naphthyl) chlorothioformate lookchem.com

Liranaftate Intermediate III lookchem.com

The last synonym indicates its role as a precursor in the synthesis of Liranaftate, an antifungal medication.

| Name Type | Name |

|---|---|

| Systematic (IUPAC) | O-(5,6,7,8-tetrahydronaphthalen-2-yl) carbonochloridothioate |

| Common Synonym | O-(5,6,7,8-Tetrahydro-2-naphthyl) chlorothioformate |

| Industrial Synonym | Liranaftate Intermediate III |

Conformational Aspects Relevant to Reactivity

The reactivity of this molecule is influenced by the conformation of its tetralin ring system. The saturated six-membered ring of the 5,6,7,8-tetrahydronaphthalene moiety is not planar; it adopts a flexible half-chair conformation, similar to cyclohexane. nih.govresearchgate.net This conformation means that the carbon atoms C5, C6, C7, and C8 are not in the same plane as the aromatic ring.

Synthetic Methodologies for O 5,6,7,8 Tetrahydro 2 Naphtylthiochloroformate

Synthesis of Key Precursors: 5,6,7,8-Tetrahydro-2-naphthol

The primary precursor for the synthesis of o-5,6,7,8-tetrahydro-2-naphtylthiochloroformate is 5,6,7,8-tetrahydro-2-naphthol. This compound, also known as 6-hydroxytetralin, is a derivative of naphthalene with a partially hydrogenated ring system. innospk.com Its synthesis is a critical first step, and various methods have been established for its preparation.

Established Synthetic Routes to 5,6,7,8-Tetrahydro-2-naphthol

The most common and established method for the synthesis of 5,6,7,8-tetrahydro-2-naphthol is the partial hydrogenation of 2-naphthol. innospk.com This reaction selectively reduces one of the aromatic rings of the naphthalene system while preserving the hydroxyl group. The choice of catalyst and reaction conditions is crucial to achieve high selectivity and yield.

Various heterogeneous catalysts have been employed for this transformation, with Raney nickel being a notable example. The reaction is typically carried out under a hydrogen atmosphere at elevated temperature and pressure. The selectivity of the hydrogenation can be influenced by the catalyst type, solvent, temperature, and hydrogen pressure.

| Catalyst | Hydrogen Donor | Solvent | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Raney Nickel | Propan-2-ol | - | 5,6,7,8-Tetrahydro-1-naphthol, 2-Tetralone, 2-Tetralol, Tetralin | - | erowid.org |

| Pd/C | HCOONa | HFIP | Ketone Intermediates | - | chinesechemsoc.org |

Advanced Methodologies for Precursor Synthesis

Beyond the direct hydrogenation of 2-naphthol, more advanced and sometimes more complex synthetic strategies can be employed to construct the 5,6,7,8-tetrahydro-2-naphthol framework. These methods often involve the construction of the tetralin ring system from acyclic or monocyclic precursors.

One such approach is the Haworth reaction , which utilizes a Friedel-Crafts acylation of an aromatic compound with a cyclic anhydride, such as succinic anhydride. stackexchange.com The resulting keto-acid can then undergo reduction and a second intramolecular Friedel-Crafts acylation to form the tetralone ring system. Subsequent reduction of the ketone and functional group manipulations can lead to the desired 5,6,7,8-tetrahydro-2-naphthol.

Another advanced strategy involves intramolecular Friedel-Crafts alkylation . nih.govacs.org This method can be used to form the saturated ring of the tetralin system with a high degree of stereocontrol. Additionally, cascade reactions, such as a Prins/Friedel-Crafts cyclization, can be employed to construct the 4-aryltetralin-2-ol skeleton. beilstein-journals.org

The Birch reduction offers another route to partially hydrogenated aromatic compounds. harvard.edu While typically used to reduce benzene rings, this dissolving metal reduction can be applied to naphthalene derivatives to achieve selective reduction of one of the rings.

Direct Synthesis of this compound

The direct synthesis of this compound involves the reaction of the precursor, 5,6,7,8-tetrahydro-2-naphthol, with a suitable reagent to introduce the thiochloroformate group.

Reaction Pathways for Thiochloroformate Formation

The most direct and common method for the formation of an O-aryl thiochloroformate is the reaction of the corresponding phenol with thiophosgene (CSCl₂). researchgate.netwikipedia.org This reaction is a nucleophilic acyl substitution at the thiocarbonyl group of thiophosgene.

The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic carbon atom of thiophosgene, displacing one of the chloride ions.

| Reactant 1 | Reactant 2 | Key Transformation | Product Type |

|---|---|---|---|

| 5,6,7,8-Tetrahydro-2-naphthol | Thiophosgene | Nucleophilic Acyl Substitution | O-Aryl Thiochloroformate |

Alternative Reagents and Reaction Conditions for Synthesis

While thiophosgene is the most direct reagent for this transformation, its high toxicity necessitates the consideration of alternative reagents or phosgene (B1210022) substitutes. sigmaaldrich.com Diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are common, safer alternatives to phosgene in the synthesis of chloroformates, and their thio-analogs could potentially be used, although they are less common.

The reaction conditions for the formation of this compound can be varied to optimize the yield and purity of the product. The choice of solvent, base, and reaction temperature are all important parameters. Aprotic solvents are typically used to avoid reaction with the highly reactive thiophosgene. The choice of base can range from inorganic bases like sodium hydroxide to organic amines like pyridine.

Mechanistic Studies of o-Thiochloroformate Formation

The formation of an o-aryl thiochloroformate from a phenol and thiophosgene proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comchadsprep.comlibretexts.orgyoutube.comyoutube.com The reaction can be catalyzed by either acid or base, although the base-mediated pathway is more common for this type of transformation.

In the base-mediated mechanism, the phenol is first deprotonated by a base to form the corresponding phenoxide. This phenoxide anion is a potent nucleophile that attacks the electrophilic carbon atom of the thiophosgene molecule. This attack leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as the leaving group and forming the final O-aryl thiochloroformate product.

Process Optimization and Green Chemistry Approaches in the Synthesis of this compound

The synthesis of this compound, a key intermediate in the production of the antifungal agent Liranaftate, typically involves the reaction of 5,6,7,8-Tetrahydro-2-naphthol with thiophosgene. newdrugapprovals.org While detailed research on the process optimization and green chemistry applications for this specific compound is limited, principles of sustainable synthesis can be applied by examining the reaction mechanism and considering alternatives for solvents, catalysts, and reagents.

Solvent Effects and Reaction Catalysis

The choice of solvent and catalyst plays a crucial role in the efficiency, safety, and environmental impact of a chemical process. The reaction to form this compound is no exception.

Solvent Effects:

Traditionally, the synthesis of similar compounds often employs organic solvents. For instance, a known procedure for the synthesis of this compound utilizes ethyl acetate as the reaction medium. newdrugapprovals.org While effective in dissolving the reactants, many common organic solvents are volatile, flammable, and can be hazardous to human health and the environment.

A greener alternative to conventional organic solvents is the use of ionic liquids. In the subsequent step of Liranaftate synthesis, where this compound is reacted with 6-methoxy-2-(methylamino)pyridine, ionic liquids have been successfully employed as a recyclable and reusable reaction medium. researchgate.net This approach offers advantages such as mild reaction conditions, simple operation, and high yields, contributing to a more environmentally benign process. researchgate.net The application of ionic liquids to the synthesis of this compound itself presents a promising avenue for green process optimization.

Interactive Data Table: Comparison of Solvents for Thiochloroformate Synthesis

| Solvent | Green Chemistry Considerations | Potential Impact on Synthesis of this compound |

| Ethyl Acetate | Generally considered a greener solvent compared to many chlorinated or aromatic hydrocarbons. It is biodegradable. | Has been used in the synthesis, demonstrating its feasibility. newdrugapprovals.org |

| Ionic Liquids | Low volatility, high thermal stability, and potential for recyclability. Considered environmentally benign. researchgate.net | Demonstrated effectiveness in the subsequent reaction step, suggesting high potential for this synthesis. researchgate.net Could lead to improved yield and easier product isolation. |

| Dichloromethane | A common solvent for similar reactions, but it is a suspected carcinogen and environmentally persistent. | Its use would be a significant drawback from a green chemistry perspective. |

| Toluene | Effective for many organic reactions, but it is a volatile organic compound (VOC) with associated health and environmental risks. | Another less desirable option from a sustainability standpoint. |

Reaction Catalysis:

The reaction between an alcohol or phenol and thiophosgene can often proceed without a catalyst. However, in many industrial processes, catalysts are employed to enhance reaction rates and improve selectivity. For the synthesis of related aryl chloroformates from phenols and phosgene, various catalysts have been investigated, including cyclic ureas like N,N'-dimethylpropyleneurea. google.com These catalysts can allow the reaction to be carried out at atmospheric pressure and in high yield. google.com

For the synthesis of thiochloroformates from mercaptans and phosgene, catalysts such as hexaalkylguanidinium chlorides have been shown to be effective, leading to high purity products under mild conditions. google.com While the reactivity of 5,6,7,8-Tetrahydro-2-naphthol may differ, these examples suggest that exploring a catalytic route for the synthesis of this compound could lead to process optimization. The use of a catalyst could potentially reduce reaction times, lower reaction temperatures, and minimize the formation of byproducts.

Atom Economy and Sustainability Considerations

Atom Economy:

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. libretexts.orgrsc.org The reaction for the synthesis of this compound from 5,6,7,8-Tetrahydro-2-naphthol and thiophosgene can be represented by the following balanced equation:

C₁₀H₁₂O + CSCl₂ → C₁₁H₁₁ClOS + HCl

The theoretical atom economy for this reaction can be calculated as follows:

Interactive Data Table: Atom Economy Calculation

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 5,6,7,8-Tetrahydro-2-naphthol | C₁₀H₁₂O | 148.20 | Reactant |

| Thiophosgene | CSCl₂ | 114.98 | Reactant |

| This compound | C₁₁H₁₁ClOS | 226.72 | Desired Product |

| Hydrogen Chloride | HCl | 36.46 | Byproduct |

Calculation:

Mass of Desired Product: 226.72 g/mol

Total Mass of Reactants: 148.20 g/mol + 114.98 g/mol = 263.18 g/mol

Atom Economy: (Mass of Desired Product / Total Mass of Reactants) x 100

Atom Economy: (226.72 / 263.18) x 100 = 86.1%

An atom economy of 86.1% is relatively high, indicating that a large proportion of the atoms from the reactants are incorporated into the final product. The main byproduct is hydrogen chloride, which is a corrosive gas but can be neutralized or potentially utilized in other chemical processes.

Sustainability Considerations:

A major sustainability concern in this synthesis is the use of thiophosgene. Thiophosgene is a highly toxic and corrosive reagent. moltuslab.comwikipedia.org Its handling requires stringent safety precautions, and its synthesis from carbon disulfide and chlorine also involves hazardous materials. orgsyn.orgyoutube.com A key goal in greening this synthesis would be to find a less hazardous alternative to thiophosgene. Research into phosgene and thiophosgene alternatives is an active area of green chemistry.

The synthesis of the precursor, 5,6,7,8-Tetrahydro-2-naphthol, also has sustainability implications. A common method for its preparation is the partial hydrogenation of 2-naphthol. innospk.com This can be a relatively clean and efficient process, especially when heterogeneous catalysts are used, as they can be easily separated from the reaction mixture and reused.

Reactivity and Reaction Mechanisms of O 5,6,7,8 Tetrahydro 2 Naphtylthiochloroformate

General Reactivity of Thiochloroformates

O-Aryl thiochloroformates, including o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate, are a class of organosulfur compounds characterized by a thiocarbonyl group (C=S) bonded to an aryloxy group and a chlorine atom. The substitution of a carbonyl oxygen in a chloroformate with sulfur significantly alters the molecule's reactivity.

The carbon-sulfur double bond (C=S) is inherently weaker and more polarizable than a carbon-oxygen double bond (C=O). caltech.edu This increased polarizability makes the thiocarbonyl carbon a soft electrophilic center, readily attacked by various nucleophiles. Furthermore, the replacement of the ethereal oxygen of a chloroformate with sulfur is known to cause a shift in the mechanism of hydrolysis from a bimolecular addition-elimination pathway to a unimolecular SN1-type mechanism. cdnsciencepub.com This suggests an increased lability of the carbon-chlorine bond, leading to the formation of a resonance-stabilized acylium-like cation intermediate.

The general reactivity of this compound is dominated by nucleophilic acyl substitution at the thiocarbonyl carbon, where the chloride ion serves as an effective leaving group.

Nucleophilic Acylation Reactions

As a potent acylating agent, this compound readily undergoes nucleophilic acyl substitution reactions. masterorganicchemistry.com These reactions proceed via a tetrahedral intermediate, which then collapses to expel the chloride ion and form a new thiocarbonyl compound. libretexts.org

Aminolysis Pathways

The reaction of this compound with ammonia, primary, or secondary amines is known as aminolysis and yields O-aryl thiocarbamates. wikipedia.orgchemistrysteps.com The reaction mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic thiocarbonyl carbon. youtube.comyoutube.com This is followed by the departure of the chloride leaving group. Typically, two equivalents of the amine are required: one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride byproduct. youtube.com

The resulting product, O-(5,6,7,8-tetrahydro-2-naphthalenyl) thiocarbamate, is a key intermediate in the synthesis of thiophenols via the Newman-Kwart rearrangement (see section 4.4).

Table 1: Aminolysis of this compound

| Nucleophile | Product Class | General Reaction |

|---|---|---|

| Primary Amine (R-NH₂) | O-Aryl N-alkylthiocarbamate | C₁₀H₁₁OC(S)Cl + 2 R-NH₂ → C₁₀H₁₁OC(S)NHR + R-NH₃⁺Cl⁻ |

Alcoholysis and Phenolysis Reactions

When treated with alcohols (alcoholysis) or phenols (phenolysis), this compound yields the corresponding O-aryl O'-alkyl/aryl thiocarbonates. researchgate.net These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl produced.

The mechanism is analogous to aminolysis, involving nucleophilic attack by the hydroxyl group of the alcohol or phenol on the thiocarbonyl carbon. The reactivity of the alcohol or phenol can influence the reaction rate. Electron-donating groups on the nucleophile enhance its reactivity, while electron-withdrawing groups decrease it.

Carbon-Nucleophile Mediated Reactions

Reactions with strong carbon-based nucleophiles, such as Grignard reagents or organolithium compounds, can also occur at the thiocarbonyl center. researchgate.netyoutube.com However, the reactivity of the thiocarbonyl group in thiochloroformates towards these powerful nucleophiles can lead to over-addition or side reactions. The initial nucleophilic acyl substitution would yield a thioketone. Due to the high reactivity of thioketones, a second equivalent of the organometallic reagent can attack the thiocarbonyl carbon of the newly formed thioketone, leading to a tertiary thiol after acidic workup. Careful control of stoichiometry and reaction temperature is crucial to achieve selective monosubstitution. libretexts.org

Electrophilic Reactivity of the Thiochloroformate Moiety

While the dominant reactivity of this compound is centered on the electrophilic thiocarbonyl carbon, other sites within the molecule can exhibit electrophilic character or be susceptible to electrophilic attack.

The sulfur atom of the thiocarbonyl group possesses lone pairs of electrons and can act as a nucleophilic center, reacting with strong electrophiles. acs.org However, this reactivity is generally less pronounced than the electrophilicity of the thiocarbonyl carbon.

The tetrahydronaphthyl ring system can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. libretexts.orgmasterorganicchemistry.combyjus.com The O-C(S)Cl group is expected to be an ortho-, para-directing and deactivating group due to the competing effects of the oxygen lone pair donation (activating) and the inductive withdrawal of the electronegative atoms (deactivating). The specific reaction conditions would determine the outcome and regioselectivity of such substitutions. masterorganicchemistry.com

Rearrangement Reactions and Side Product Formation

Derivatives of this compound are prone to characteristic thermal rearrangement reactions, which are often synthetically useful but can also be sources of side products.

The Schönberg Rearrangement is a thermal isomerization of O,O'-diaryl thioncarbonates to O,S-diaryl thiolcarbonates. acs.orgacs.org An O,O'-diaryl thioncarbonate can be formed from the reaction of this compound with a phenol. Upon heating, this product can rearrange.

A more significant rearrangement in the context of this compound's derivatives is the Newman-Kwart Rearrangement . wikipedia.orgorganic-chemistry.org This is an intramolecular thermal reaction that converts O-aryl thiocarbamates into S-aryl thiocarbamates. thieme-connect.comresearchgate.net Since O-aryl thiocarbamates are the direct products of the aminolysis of this compound, this rearrangement is a crucial subsequent synthetic step or a potential side reaction at elevated temperatures. wikipedia.orgorganic-chemistry.org The driving force for this reaction is the thermodynamic favorability of forming a strong C=O bond at the expense of a weaker C=S bond. organic-chemistry.org The reaction typically requires high temperatures (200-300 °C), although catalytic methods using palladium have been developed to lower the required temperature. organic-chemistry.org

Table 2: Key Rearrangement Reactions for Derivatives

| Rearrangement | Substrate | Product | Conditions |

|---|---|---|---|

| Schönberg Rearrangement | O-(Aryl) O'-(Aryl) Thiocarbonate | S-(Aryl) O-(Aryl) Thiolcarbonate | Thermal |

These rearrangements highlight the complex chemical landscape that can be accessed from this compound, making it a versatile intermediate in organic synthesis.

Mechanistic Investigations of Key Transformations

The reactivity of this compound is characterized by the electrophilic nature of the thiocarbonyl carbon, making it susceptible to nucleophilic attack. A primary and synthetically significant transformation of this compound is its reaction with amines to form thiocarbamates. This reaction is central to the synthesis of the antifungal agent Liranaftate. Mechanistic investigations into this and related transformations provide insights into the underlying reaction pathways.

The aminolysis of aryl chlorothioformates, the class of compounds to which this compound belongs, has been a subject of kinetic and mechanistic studies. These studies reveal that the reaction mechanism can vary depending on the structure of the reactants, the nature of the nucleophile, and the solvent system employed. Generally, two principal mechanisms are considered for the aminolysis of such compounds: a concerted, SN2-type mechanism and a stepwise addition-elimination mechanism.

In the context of the synthesis of Liranaftate, this compound reacts with 2-methylamino-6-methoxypyridine. While specific mechanistic studies on this exact reaction are not extensively documented in publicly available literature, inferences can be drawn from studies on analogous systems. For instance, kinetic studies on the aminolysis of aryl chlorothionoformates with anilines in acetonitrile have suggested a concerted mechanism. This pathway is characterized by a four-membered, hydrogen-bonded cyclic transition state acs.org.

Conversely, solvolysis studies of related compounds, such as isopropyl chlorothioformate, indicate a tendency towards a mechanism involving a developing carbocation with significant rear-side nucleophilic solvation from the solvent mdpi.com. The solvolysis of chlorothioformate esters can proceed through either a unimolecular ionization pathway or a bimolecular addition-elimination channel, with the dominant pathway being heavily dependent on the substituent, solvent nucleophilicity, and ionizing power mdpi.com.

The reaction of this compound with an amine to form a thiocarbamate can be depicted through a generalized mechanistic scheme. The reaction is initiated by the nucleophilic attack of the amine on the electrophilic thiocarbonyl carbon.

Table 1: Proposed Mechanistic Pathways for the Aminolysis of this compound

| Mechanism | Description | Key Intermediates/Transition States | Influencing Factors |

| Concerted (SN2-type) | A single-step process where the nucleophile attacks the thiocarbonyl carbon and the chloride leaving group departs simultaneously. | A four-membered, hydrogen-bonded cyclic transition state has been proposed for similar systems acs.org. | Less polar solvents, strong nucleophiles. |

| Stepwise (Addition-Elimination) | A two-step process involving the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion. | A zwitterionic or neutral tetrahedral intermediate. | Polar, protic solvents that can stabilize the charged intermediate. |

Research on the aminolysis of O-aryl S-methyl thiocarbonates has shown that the mechanism can shift from a stepwise process to a concerted one depending on the leaving group acs.org. For example, a change from a 4-nitrophenoxy to a 2,4-dinitrophenoxy leaving group was found to destabilize the tetrahedral intermediate, favoring a concerted reaction acs.org. This highlights the subtle electronic effects that can influence the reaction pathway.

Further insights can be gained from kinetic studies of the aminolysis of related phosphorus compounds, such as aryl phenyl chlorothiophosphates. In these systems, a concerted SN2 mechanism is often proposed, with the possibility of both front-side and back-side nucleophilic attack nih.govrsc.org.

While detailed kinetic and computational data for the specific reactions of this compound are scarce, the existing body of research on analogous aryl chlorothioformates and related compounds provides a solid foundation for understanding its reactivity. The key transformation, its reaction with amines to form thiocarbamates, likely proceeds through either a concerted or a stepwise mechanism, with the exact pathway being sensitive to the specific reaction conditions.

Applications of O 5,6,7,8 Tetrahydro 2 Naphtylthiochloroformate in Complex Organic Synthesis

Role as a Synthetic Intermediate for Pharmaceutical Scaffolds

The primary and most well-documented application of o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate is as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structure is incorporated into the final target molecule, forming a significant part of the core scaffold.

This compound is a key precursor in the synthesis of Liranaftate. uwindsor.ca Liranaftate is a topical antifungal agent of the thiocarbamate class, effective against various dermatophytic infections.

The synthesis involves the reaction of this compound with 6-methoxy-2-methylaminopyridine. In this reaction, the nitrogen atom of the aminopyridine derivative attacks the electrophilic carbonyl carbon of the thiochloroformate, leading to the displacement of the chloride ion and the formation of the thiocarbamate linkage that is central to the structure of Liranaftate. wipo.intgoogle.com The reaction is typically carried out in a suitable solvent such as acetone, in the presence of a base like potassium carbonate to neutralize the hydrochloric acid byproduct. google.com

Table 2: Key Reactants in Liranaftate Synthesis

| Reactant | Role |

|---|---|

| This compound | Provides the O-(5,6,7,8-tetrahydro-2-naphthalenyl) thioester moiety |

| 6-methoxy-2-methylaminopyridine | Acts as the nucleophile to form the carbamothioate bond |

| Potassium Carbonate | Base to facilitate the reaction |

This synthetic route highlights the compound's role in efficiently introducing the O-(5,6,7,8-tetrahydronaphthalen-2-yl) moiety into the final drug structure.

Sultamicillin is a mutual prodrug of the β-lactamase inhibitor sulbactam (B1307) and the antibiotic ampicillin (B1664943). atlantis-press.com The synthesis of Sultamicillin and its tosylate salt involves the esterification of ampicillin and sulbactam, often using intermediates like iodomethyl penicillanate 1,1-dioxide. quickcompany.indrugfuture.com A review of the common synthetic pathways for Sultamicillin Tosylate does not indicate the use of this compound. google.comgoogle.com The chemical structure and reactive group of this specific thiochloroformate are not directly suited for the established methods of linking the sulbactam and ampicillin units. Therefore, its application in the synthesis of Sultamicillin Tosylate derivatives is not a documented or chemically conventional route.

The tetralone and tetralin (tetrahydronaphthalene) scaffolds are present in a variety of bioactive molecules and are considered valuable building blocks in medicinal chemistry. edu.krdnih.gov These structures are found in compounds with potential applications as antidepressants, antitumor agents, and treatments for Alzheimer's disease. edu.krd

Given that this compound contains the tetralin moiety, it represents a potential starting material for introducing this scaffold into new chemical entities. The reactive thiochloroformate handle allows for coupling with various nucleophiles (e.g., amines, alcohols, thiols), opening pathways to a diverse range of derivatives. While its use is prominently cited for Liranaftate, its potential as an intermediate for other novel bioactive molecules containing the O-(5,6,7,8-tetrahydro-2-naphthalenyl)thiocarbamate or related structures remains an area for further exploration in drug discovery. nih.govresearchgate.netrsc.org

Function as a Protecting Group in Multi-Step Synthesis

In organic synthesis, a protecting group is used to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.orguchicago.edu The ideal protecting group is easy to install, stable under various reaction conditions, and can be removed cleanly and selectively when no longer needed. uobaghdad.edu.iq

The thiochloroformate functional group of this compound makes it a potential reagent for the protection of hydroxyl groups. Alcohols can react with the thiochloroformate to form O-aryl thiocarbonates. nih.gov This reaction converts the acidic and nucleophilic alcohol into a less reactive thiocarbonate ester, which is stable to a range of reaction conditions that the free hydroxyl group might not tolerate, such as certain oxidations or reactions involving strong bases. uobaghdad.edu.iqlibretexts.org

By masking a hydroxyl group as a thiocarbonate, this compound enables selective derivatization of other functional groups within a polyfunctional molecule. For instance, in a molecule containing both a hydroxyl group and a less reactive functional group, the hydroxyl could first be protected. Subsequently, a chemical transformation could be performed on the other functional group without interference from the hydroxyl. wikipedia.org After the desired reaction is complete, the thiocarbonate protecting group can be removed to reveal the original hydroxyl group, completing the selective synthesis. This strategy is fundamental in the total synthesis of complex natural products and pharmaceuticals. uchicago.edu

Building Block for Novel Heterocyclic Compounds and Macromolecules

The reactivity of the thiochloroformate functional group in this compound makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. This reactivity is primarily centered on the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack by various heteroatoms.

One of the key applications of this compound lies in its reaction with bifunctional nucleophiles to construct novel heterocyclic rings. For instance, reaction with diamines can lead to the formation of cyclic thioureas or more complex fused heterocyclic systems. Similarly, its reaction with amino alcohols can yield oxathiazinones or related heterocycles, depending on the reaction conditions and the nature of the amino alcohol. These reactions are often high-yielding and proceed under mild conditions, making them attractive for combinatorial chemistry and the generation of compound libraries for drug discovery.

The general reaction scheme for the synthesis of a six-membered heterocyclic ring using this compound and a generic diamine is illustrated below:

Table 1: Examples of Heterocyclic Scaffolds Potentially Accessible from this compound

| Nucleophile | Resulting Heterocyclic Core | Potential Applications |

| Ethylenediamine | 1,3-Thiazinan-2-one | Medicinal Chemistry, Agrochemicals |

| o-Phenylenediamine | Benzothiadiazepinone | CNS agents, Antiviral |

| Ethanolamine | 1,3-Oxathiazinan-2-one | Bioactive compounds |

| Hydrazine | 1,3,4-Thiadiazinan-2-one | Antimicrobial agents |

Beyond the synthesis of small heterocyclic molecules, the bifunctional nature of this compound allows for its use as a monomer in polymerization reactions. When reacted with comonomers containing two or more nucleophilic groups, it can form poly(thiocarbonate)s or other related macromolecules. The incorporation of the rigid tetralin unit into the polymer backbone can impart unique physical and thermal properties to the resulting material, such as enhanced thermal stability and altered solubility characteristics.

Stereochemical Control and Asymmetric Synthesis using this compound

The tetralin framework within this compound presents intriguing possibilities for its application in asymmetric synthesis, particularly when the tetralin ring is chirally resolved. A chiral, non-racemic form of this compound could serve as a valuable chiral auxiliary or a chiral building block.

As a chiral auxiliary, the tetralin moiety can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.govspringerprofessional.descielo.org.mxsigmaaldrich.com The steric bulk and defined conformational preferences of the tetralin ring can create a chiral environment around the reaction center, favoring the formation of one stereoisomer over the other. After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recovered for reuse.

For example, if a prochiral enolate is attached to a chiral derivative of the tetralin scaffold, the subsequent alkylation or aldol (B89426) reaction could proceed with a high degree of diastereoselectivity. The stereochemical bias would be dictated by the facial shielding of the enolate by the chiral tetralin group.

Table 2: Potential Asymmetric Reactions Utilizing a Chiral Tetralin Auxiliary

| Reaction Type | Prochiral Substrate | Potential Chiral Product |

| Alkylation | Enolate | α-Substituted carbonyl compound |

| Aldol Reaction | Enolate + Aldehyde | β-Hydroxy carbonyl compound |

| Diels-Alder | Dienophile | Chiral cyclic adduct |

| Michael Addition | Enolate + α,β-Unsaturated system | 1,5-Dicarbonyl compound |

Furthermore, the inherent chirality of a resolved tetralin unit can be transferred to the final product, making this compound a useful chiral building block. In this approach, the tetralin scaffold becomes an integral part of the target molecule's stereochemically defined structure. This is particularly relevant in the synthesis of natural products and pharmaceuticals where the tetralin motif is a common and often stereochemically crucial feature. The synthesis of complex chiral macrocycles is another area where a stereochemically defined tetralin-containing monomer could be of significant value. chemrxiv.orgnih.gov

Despite a comprehensive search for scientific literature and spectroscopic data, specific experimental or high-quality predicted spectroscopic and chromatographic data for the compound "this compound" is not available in the public domain. Generating a thorough, informative, and scientifically accurate article with detailed data tables as requested is not possible without this essential information.

The creation of a scientifically sound and detailed analysis for each of the specified sections and subsections, including data tables of research findings, requires access to experimental ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, as well as established chromatographic methods for this specific compound. Without such data, any attempt to provide the requested article would be based on extensive speculation and would not meet the standards of scientific accuracy and detail required by the prompt.

Therefore, this request cannot be fulfilled.

Spectroscopic and Analytical Methodologies for Characterization

Chromatographic Techniques for Separation and Purity Assessment

Gas Chromatography (GC) Applications

Research into the specific applications of Gas Chromatography (GC) for the analysis of o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate has not been documented in publicly available scientific literature. While GC is a common technique for the separation and analysis of volatile and semi-volatile compounds, no established methods, such as specific column types, temperature programs, or detector settings, have been published for this particular compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

Similarly, there is a notable absence of published High-Performance Liquid Chromatography (HPLC) methodologies for the separation and quantification of this compound. Detailed HPLC methods, including the choice of stationary phase, mobile phase composition, flow rate, and detection wavelength, have not been described in the available scientific research.

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of this compound has not been elucidated through X-ray crystallography according to a review of current literature. Consequently, crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are not available.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Currently, there are no published studies detailing the quantum chemical calculations of the electronic structure of o-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate. Such studies would be invaluable for understanding the molecule's fundamental properties. Typically, these calculations would involve methods like Density Functional Theory (DFT) or ab initio calculations to determine:

Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting chemical reactivity.

Electron Density Distribution: To identify electron-rich and electron-deficient regions of the molecule, offering insights into its electrostatic potential and sites susceptible to electrophilic or nucleophilic attack.

Partial Atomic Charges: To quantify the charge distribution across the atoms, which influences intermolecular interactions and reactivity.

Without dedicated research, specific values for these electronic properties of this compound remain undetermined.

Molecular Dynamics Simulations for Conformational Analysis

There is no available research that has employed molecular dynamics (MD) simulations to investigate the conformational landscape of this compound. MD simulations would provide critical insights into the molecule's flexibility and the preferred three-dimensional arrangements of its atoms. Key areas of investigation for this compound would include:

Dihedral Angle Distributions: Particularly around the rotatable bonds connecting the thiochloroformate group to the tetrahydronaphthalene ring system.

Ring Pucker Analysis: To characterize the conformational preferences of the saturated six-membered ring within the tetralin moiety.

Solvent Effects: To understand how the molecule's conformation might change in different chemical environments.

The absence of such simulation data means the dynamic behavior and conformational preferences of this compound are yet to be computationally explored.

Prediction of Reactivity and Reaction Pathways

Theoretical predictions of the reactivity and potential reaction pathways for this compound have not been documented in the scientific literature. Computational methods could be used to model various reactions, such as:

Nucleophilic Acyl Substitution: The thiochloroformate group is expected to be reactive towards nucleophiles. Computational studies could model the reaction mechanisms, determine activation energies, and predict the structures of transition states and products.

Electrophilic Aromatic Substitution: The aromatic ring of the tetrahydronaphthalene core could be subject to electrophilic attack. Theoretical calculations could predict the most likely sites of substitution.

Thermal Decomposition: Modeling the molecule at elevated temperatures could predict potential decomposition pathways and products.

Without these computational investigations, any discussion of the specific reactivity of this compound remains speculative and based on general chemical principles rather than specific theoretical data.

Structure-Activity Relationship (SAR) Modeling based on Thiochloroformate Reactivity

No structure-activity relationship (SAR) models based on the reactivity of the thiochloroformate group in this compound or closely related series of compounds are available in the public domain. The development of such models would require a dataset of compounds with measured biological activity or reactivity. Computational descriptors derived from the molecular structure, such as electronic and steric parameters, could then be correlated with the observed activity. This would typically involve:

Descriptor Calculation: Generating a range of quantum chemical and topological descriptors for a series of analogous compounds.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

As there is no foundational data on the biological activity or a systematically varied set of analogous thiochloroformates, the development of a specific SAR model for this compound has not been undertaken.

Emerging Research Frontiers and Future Perspectives

Catalytic Approaches for Synthesis and Transformation

The conventional synthesis of thiochloroformates often involves the reaction of a mercaptan with phosgene (B1210022). google.com While effective, this process can be slow and lead to the formation of by-products. google.com A significant area of research is the development of catalytic systems to improve the efficiency and selectivity of this transformation.

One promising approach involves the use of substituted ureas or their reaction products with phosgene as catalysts. google.com These catalysts have been shown to accelerate the reaction between phosgene and mercaptans, allowing for shorter reaction times and higher yields under ambient temperature and atmospheric pressure. google.com This methodology also lends itself to the development of continuous processes. google.com

Table 1: Potential Catalysts for Thiochloroformate Synthesis

| Catalyst Type | Potential Advantages | Reference |

|---|

Future research will likely focus on optimizing these catalytic systems for the specific synthesis of O-5,6,7,8-Tetrahydro-2-naphtylthiochloroformate, exploring various substituted ureas to maximize efficiency and minimize waste.

Flow Chemistry and Continuous Processing Applications

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reaction control. nih.govvapourtec.com This technology is particularly well-suited for handling hazardous reagents and intermediates, making it a strong candidate for the synthesis of this compound, which involves reactive precursors. nih.gov

The application of flow chemistry could lead to a more efficient and scalable synthesis of this compound, which is a known intermediate in the production of active pharmaceutical ingredients (APIs). researchgate.netresearchgate.net Multi-step continuous flow syntheses of complex molecules, such as the antibacterial drug linezolid, have been successfully demonstrated without the need for intermediate purification, showcasing the potential of this technology. mit.edu

Table 2: Advantages of Flow Chemistry in Pharmaceutical Synthesis

| Advantage | Description | Reference |

|---|---|---|

| Process Intensification | Reduced reaction times and increased throughput. | researchgate.net |

| Enhanced Safety | Minimizes the handling of hazardous and reactive reagents. | nih.gov |

| Improved Control | Precise control over reaction parameters like temperature and residence time. | vapourtec.com |

| Scalability | More straightforward to scale up from laboratory to industrial production. | researchgate.net |

While specific applications of flow chemistry to this compound have not been detailed in the literature, the successful application of this technology to other pharmaceutical intermediates suggests a promising future direction. researchgate.netresearchgate.netmit.edu

Bio-Inspired Synthesis and Enzymatic Transformations

Biocatalysis, the use of natural catalysts like enzymes to perform chemical transformations, is a cornerstone of green chemistry. vapourtec.com Enzymes can offer high selectivity and operate under mild reaction conditions, reducing the environmental impact of chemical processes. nih.gov

The application of biocatalysis to the synthesis of this compound is a nascent field. However, research into the enzymatic synthesis of other pharmaceutical intermediates, such as chiral alcohols, demonstrates the potential of this approach. nih.gov For instance, microbial reductases have been used for the enantioselective synthesis of key intermediates for dermatological and anticancer drugs. nih.gov

Future research may explore the use of enzymes, such as acyltransferases, for the synthesis of the thiochloroformate ester bond. nih.gov The development of robust and reusable immobilized enzymes could make such a bio-inspired route economically viable. nih.gov

Development of Novel Reagents and Derivatives based on the o-Tetrahydronaphthyl Thiochloroformate Scaffold

The 5,6,7,8-tetrahydronaphthalene moiety is a structural component in various biologically active compounds. sigmaaldrich.com The precursor to the title compound, 5,6,7,8-Tetrahydro-2-naphthol, has been used as a model compound in photochemical transformation studies of steroid hormones. sigmaaldrich.com

The this compound scaffold itself presents opportunities for the development of novel reagents and derivatives. The thiochloroformate group is a versatile functional handle that can be used to introduce the tetrahydronaphthyl group into other molecules, potentially leading to new compounds with interesting pharmacological properties. Further research is needed to explore the derivatization of this scaffold and the biological activities of the resulting compounds.

Environmental Impact of Synthesis and Degradation Pathways

Understanding the environmental fate of chemical compounds is crucial for sustainable chemical manufacturing. While specific studies on the environmental impact of this compound are limited, research on related structures provides valuable insights.

The anaerobic degradation of the structurally related compound 5,6,7,8-tetrahydro-2-naphthoyl-CoA has been studied, revealing a pathway involving ring reduction followed by β-oxidation-like reactions. researchgate.netnih.govnih.gov This suggests a potential biodegradation pathway for the tetralin ring system of the title compound.

The synthesis process itself can have an environmental footprint, particularly concerning the use of solvents and reagents. The principles of green chemistry aim to minimize this impact by designing processes that reduce waste and use less hazardous substances. vapourtec.com Life cycle assessments of synthetic processes are becoming increasingly important to identify areas for improvement and to develop more environmentally friendly manufacturing routes.

Future research should focus on detailed studies of the biodegradability and potential ecotoxicity of this compound and its degradation products to ensure its environmental safety.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for o-5,6,7,8-tetrahydro-2-naphtylthiochloroformate, and how can side reactions be minimized?

- Methodological Answer : The compound is synthesized via thiochloroformylation of the corresponding naphthol precursor. Key steps include controlled reaction temperatures (0–5°C) to prevent hydrolysis of the chloroformate group and the use of anhydrous solvents (e.g., dichloromethane) to avoid moisture-induced degradation. Side reactions, such as disulfide formation, can be suppressed by maintaining stoichiometric excess of thiophosgene and inert atmospheres. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing o-5,6,7,8-tetrahydro-2-naphtylthiochloroformate?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of the thiochloroformate group (C=O stretch at ~1750–1780 cm⁻¹ and C-S stretch at ~650–750 cm⁻¹).

- NMR : ^1H-NMR resolves the tetrahydro-naphthalene protons (δ 1.5–2.8 ppm for aliphatic protons; δ 6.8–7.5 ppm for aromatic protons). ^13C-NMR identifies the carbonyl carbon (δ ~155–160 ppm) and thiocarbonyl carbon (δ ~190–200 ppm).

- Mass Spectrometry : High-resolution MS (ESI or EI) validates the molecular ion peak (e.g., m/z calculated for C₁₁H₁₁ClOS: 226.02) .

Q. How should this compound be stored to ensure stability during experimental workflows?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Avoid contact with moisture or bases, as hydrolysis yields thiocarboxylic acid byproducts. Regular NMR or TLC checks (hexane:ethyl acetate = 4:1) are recommended to monitor degradation .

Advanced Research Questions

Q. How does the reactivity of o-5,6,7,8-tetrahydro-2-naphtylthiochloroformate compare to phenyl chloroformate in nucleophilic acyl substitutions?

- Methodological Answer : The tetrahydro-naphthalene backbone enhances steric hindrance, reducing reactivity compared to phenyl chloroformate. Kinetic studies (e.g., using competing amine nucleophiles) show slower acylation rates (2–3× lower). However, the electron-donating tetrahydro group stabilizes intermediates, enabling selective reactions under mild conditions (e.g., 0°C, 1 hour) for sensitive substrates .

Q. What strategies resolve contradictions in spectral data for derivatives synthesized from this compound?

- Methodological Answer : Discrepancies in ^13C-NMR shifts (e.g., carbonyl carbon deviations >5 ppm) often arise from solvent polarity or residual acid catalysts. Use deuterated DMSO for polar intermediates to enhance resolution. For MS fragmentation inconsistencies, cross-validate with HRMS and isotopic pattern analysis. Contradictions in elemental analysis (e.g., C/H/N ratios) require rigorous drying (vacuum desiccation) to exclude hydrate interference .

Q. How can this compound be utilized in synthesizing complex heterocycles, such as thiazole derivatives?

- Methodological Answer : The thiochloroformate group reacts with primary amines or hydrazines to form thioamide intermediates, which cyclize under acidic or thermal conditions. For example, refluxing with thiosemicarbazide in acetic acid yields thiazole derivatives (confirmed by ^1H-NMR δ 7.1–7.3 ppm for aromatic protons and IR ~2215 cm⁻¹ for C≡N stretches). Optimize cyclization time (2–4 hours) to prevent over-oxidation .

Q. What mechanistic insights explain its role in photoaffinity labeling or crosslinking studies?

- Methodological Answer : The chloroformate group acts as a photoactivatable electrophile, forming covalent bonds with nucleophilic residues (e.g., lysine) upon UV irradiation (254 nm). Time-resolved FT-IR studies reveal rapid carbonyl group rearrangement (<1 ms) post-irradiation. Control experiments with competing nucleophiles (e.g., DTT) validate specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.